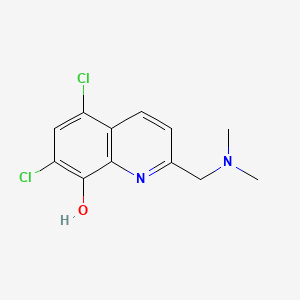

8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)-

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 8-Quinolinol often involves condensation reactions and the introduction of various substituents to modify its chemical structure and properties. For instance, Patel and Singh (2009) discussed the stoichiometric condensation of 5-chloromethyl-8-quinolinol with thiadiazol-2-ylamine in the presence of sodium bicarbonate, producing a compound with potential antimicrobial activity (Patel & Singh, 2009).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives, including those substituted at the 5,7 positions, has been extensively studied through X-ray crystallography and other spectroscopic methods. Kashino and Haisa (1973) analyzed isomorphous crystals of 5-chloro-7-iodo-8-quinolinol, revealing nearly planar molecular structures and the formation of dimers through hydrogen bonds (Kashino & Haisa, 1973).

Chemical Reactions and Properties

Quinolinol derivatives undergo various chemical reactions, highlighting their ambiphilic nature and reactivity towards different reagents. Son, Pudenz, and Hoefelmeyer (2010) described the synthesis of 8-(dimesitylboryl)quinoline and its rapid hydrolysis compared to other triorganoboranes, demonstrating the compound's unique reactivity profile (Son, Pudenz, & Hoefelmeyer, 2010).

Physical Properties Analysis

The physical properties of quinolinol derivatives, such as solubility, melting points, and crystal structure, are closely related to their molecular structure. The planarity of the molecule and the presence of substituents significantly affect these properties, as seen in the detailed crystallographic analysis by Kashino and Haisa (1973).

Chemical Properties Analysis

The chemical properties of 8-Quinolinol derivatives, including acidity, basicity, and reactivity towards metal ions, are influenced by the nature and position of substituents on the quinoline ring. The study by Ohshima et al. (2010) on the synthesis of a fluorescent probe for Zn2+ based on 8-quinolinol derivatives highlights the compound's affinity for metal ions and its potential in bioimaging applications (Ohshima et al., 2010).

Scientific Research Applications

Antifungal Activity

- Antifungal Properties : 5,7-Dichloro-8-quinolinol and its derivatives exhibit significant antifungal activity against various fungi. For instance, 5,7-dichloro and 5,7-dibromo derivatives were found to be highly fungitoxic in a study assessing their effectiveness against fungi like Aspergillus niger and Trichophyton mentagrophytes (Gershon, Parmegiani, & Godfrey, 1972).

Alzheimer's Disease Research

- Targeting Amyloid β in Alzheimer's Disease : 5,7-Dichloro-8-quinolinol has been studied as a novel agent targeting amyloid β in Alzheimer's disease. An exploratory study showed that it could alter the amyloid β-PET signal in subjects with prodromal or mild Alzheimer's, suggesting its potential in therapeutic applications (Villemagne et al., 2017).

Anticancer Research

- Potential in Cancer Treatment : Platinum(II) complexes with 5,7-dichloro-8-quinolinol have shown significant anticancer potential in vitro. These complexes exhibited high cytotoxicity against human fibroblasts and carcinoma cell lines, suggesting their potential as anticancer agents (Živković et al., 2018).

Thermal Properties

- Thermal Decomposition : The thermal decomposition properties of 5,7-dichloro-8-quinolinol have been studied, indicating its excellent thermal stability, which could be useful in analytical applications, such as the gravimetric determination of free amines (Wendlandt, Vantassel, & Roberthorton, 1960).

Application in Metal Chelation

Metal Chelation Properties : Research has also focused on the use of 5,7-dichloro-8-quinolinol for chelating metals, like palladium(II), forming complexes with potential anticancer properties. These complexes have shown effectiveness against various cancer cell lines (Lüköová et al., 2020).

Complex Formation with Rare Earth Metals : The compound has also been studied for its ability to form chelates with rare earth metals, demonstrating its potential in materials science and analytical chemistry (Wendlandt, 1957).

Mechanism of Action

Target of Action

PBT-1033, also known as PBT-2, is a small molecule that primarily targets the Amyloid Precursor Protein (APP) and Tau protein . These proteins play a crucial role in neurodegenerative diseases such as Alzheimer’s and Huntington’s disease .

Mode of Action

PBT-1033 is an orally active copper/zinc ionophore . It delivers copper and zinc ions into the cytoplasm, which deactivates the kinase glycogen synthase kinase 3β and the phosphatase calcineurin . These are potential targets for Huntington’s disease .

Biochemical Pathways

It is known that pbt-1033 can protect neurons against glutamate-induced excitotoxicity . It also reduces NMDAR-mediated Ca2+ flux in mouse cortical neurons and increases GSK3α/β phosphorylation in SH-SY5Y cells .

Pharmacokinetics

A clinical trial has been conducted to evaluate the absorption, metabolism, and excretion of pbt-1033 and to estimate its absolute bioavailability .

Result of Action

PBT-1033 has shown to restore cognition in mouse models of Alzheimer’s disease (AD) . It also has antibacterial activity against Gram-positive bacteria . In a mouse model of Alzheimer’s disease, PBT-1033 increased hippocampal apical spine density and basal spine density .

properties

IUPAC Name |

5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O/c1-16(2)6-7-3-4-8-9(13)5-10(14)12(17)11(8)15-7/h3-5,17H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPOQCQXOSEMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029571 | |

| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

747408-78-2, 1123760-88-2 | |

| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747408-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PBT2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747408782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBT 2 (anti-Alzheimer agent) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1123760882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBT-1033 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05565 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PBT-1033 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7K6GJQ4O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

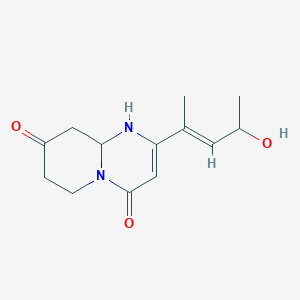

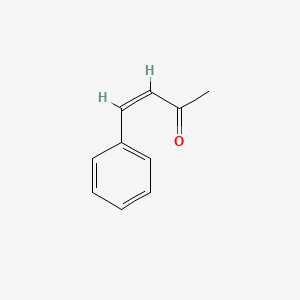

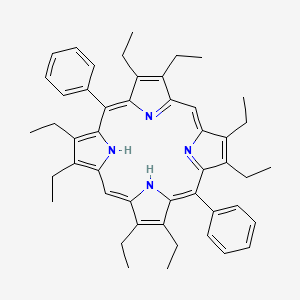

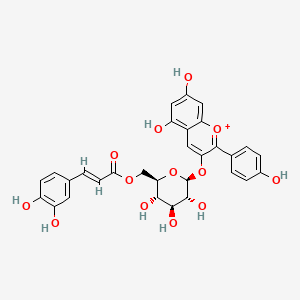

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-5-hydroxy-8-methyl-1-[(1R,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]chromeno[2,3-b]pyrrol-4-one](/img/structure/B1248640.png)

![(2S)-5-hydroxy-7-methoxy-8-[(E)-3-oxo-1-butenyl]flavanone](/img/structure/B1248643.png)

![N-[4-[2-[[(R)-2-Hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[2-oxo-3-(3-cyclopentylpropyl)-1-imidazolidinyl]benzenesulfonamide](/img/structure/B1248660.png)